molecular formula C12H14ClNS B2961015 2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride CAS No. 102339-13-9

2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride

Cat. No.: B2961015
CAS No.: 102339-13-9
M. Wt: 239.76 g/mol
InChI Key: RVASOTFCBOTDNM-UHFFFAOYSA-N
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Description

2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride is an organic compound that belongs to the class of aromatic amines

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride typically involves multiple steps. One common method starts with the reaction of thiophene with N,N-dimethylformamide (DMF) to produce 2-thiophenecarbaldehyde. This intermediate is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde. The aldehyde is subsequently converted to 2-thiopheneacetaldehyde oxime through a reaction with hydroxylamine hydrochloride. Finally, the oxime is reduced to yield 2-thiopheneethylamine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride is unique due to the presence of both phenyl and thiophene rings, which confer distinct chemical and biological properties.

Properties

CAS No.

102339-13-9

Molecular Formula

C12H14ClNS

Molecular Weight

239.76 g/mol

IUPAC Name

1-phenyl-N-(thiophen-2-ylmethyl)methanamine;hydrochloride

InChI

InChI=1S/C12H13NS.ClH/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12;/h1-8,13H,9-10H2;1H

InChI Key

RVASOTFCBOTDNM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(C2=CC=CS2)N.Cl

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=CS2.Cl

solubility

not available

Origin of Product

United States

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